molecular formula C12H14O5 B14255515 Methyl 2-[(propoxycarbonyl)oxy]benzoate CAS No. 491828-10-5

Methyl 2-[(propoxycarbonyl)oxy]benzoate

Cat. No.: B14255515
CAS No.: 491828-10-5
M. Wt: 238.24 g/mol
InChI Key: NTRFDZWBOUTBPM-UHFFFAOYSA-N
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Description

Methyl 2-[(propoxycarbonyl)oxy]benzoate is an organic compound with the molecular formula C12H14O5. It is an ester derivative of benzoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes a benzoate core with a propoxycarbonyl group attached via an ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(propoxycarbonyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with propyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired ester product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(propoxycarbonyl)oxy]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and propyl alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 2-Hydroxybenzoic acid and propyl alcohol.

    Nitration: Nitro derivatives of this compound.

    Halogenation: Halogenated derivatives of this compound.

Scientific Research Applications

Methyl 2-[(propoxycarbonyl)oxy]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(propoxycarbonyl)oxy]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The aromatic ring and functional groups can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the propoxycarbonyl group.

    Ethyl benzoate: Similar to Methyl benzoate but with an ethyl group instead of a methyl group.

    Propyl benzoate: An ester of benzoic acid with a propyl group, similar to Methyl 2-[(propoxycarbonyl)oxy]benzoate but without the additional ester linkage.

Uniqueness

This compound is unique due to its dual ester functionality, which imparts distinct chemical and physical properties

Properties

CAS No.

491828-10-5

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

methyl 2-propoxycarbonyloxybenzoate

InChI

InChI=1S/C12H14O5/c1-3-8-16-12(14)17-10-7-5-4-6-9(10)11(13)15-2/h4-7H,3,8H2,1-2H3

InChI Key

NTRFDZWBOUTBPM-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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